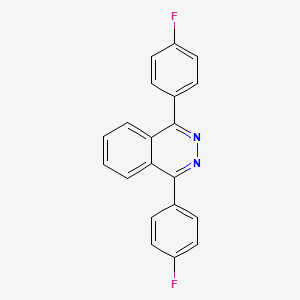
1,4-Bis(4-fluorophenyl)phthalazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(4-fluorophenyl)phthalazine is a heterocyclic compound that belongs to the phthalazine family. Phthalazines are known for their significant biological activities and pharmacological properties. The compound features a phthalazine core with two 4-fluorophenyl groups attached at the 1 and 4 positions, making it a unique and interesting molecule for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(4-fluorophenyl)phthalazine typically involves the condensation of 4-fluorobenzaldehyde with hydrazine derivatives. One common method includes the reaction of 4-fluorobenzaldehyde with hydrazine hydrate in the presence of a catalyst under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the phthalazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(4-fluorophenyl)phthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalazine dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the phthalazine ring to its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in alkaline conditions.
Reduction: Zinc and hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Phthalazine dicarboxylic acid.
Reduction: Dihydro-phthalazine derivatives.
Substitution: Substituted phthalazine derivatives with various functional groups.
Applications De Recherche Scientifique
1,4-Bis(4-fluorophenyl)phthalazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including its role as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 1,4-Bis(4-fluorophenyl)phthalazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may act as an inhibitor of certain kinases or enzymes involved in cell proliferation and survival, making it a potential anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalazine: The parent compound with a similar core structure but without the fluorophenyl groups.
Quinoxaline: An isomeric compound with a different arrangement of nitrogen atoms in the ring.
Cinnoline: Another isomeric compound with a different nitrogen arrangement.
Quinazoline: A related compound with a similar bicyclic structure but different functional groups.
Uniqueness
1,4-Bis(4-fluorophenyl)phthalazine is unique due to the presence of the 4-fluorophenyl groups, which impart distinct chemical and biological properties. These groups can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable molecule for various research applications.
Propriétés
Numéro CAS |
138181-08-5 |
|---|---|
Formule moléculaire |
C20H12F2N2 |
Poids moléculaire |
318.3 g/mol |
Nom IUPAC |
1,4-bis(4-fluorophenyl)phthalazine |
InChI |
InChI=1S/C20H12F2N2/c21-15-9-5-13(6-10-15)19-17-3-1-2-4-18(17)20(24-23-19)14-7-11-16(22)12-8-14/h1-12H |
Clé InChI |
BIEOUPFYJXALQO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NN=C2C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethyl-3-[(2-oxopropylidene)amino]quinazolin-4(3H)-one](/img/structure/B14279045.png)

![Benzene, 1-[4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]-2-iodo-](/img/structure/B14279050.png)






![[(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-yl] hexadecanoate;propanedioic acid](/img/structure/B14279100.png)


![5-Heptynoic acid, 7-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B14279105.png)
![8,8a-Diphenyl-1,2,3,5,6,8a-hexahydroimidazo[1,2-a]pyrazine](/img/structure/B14279106.png)
